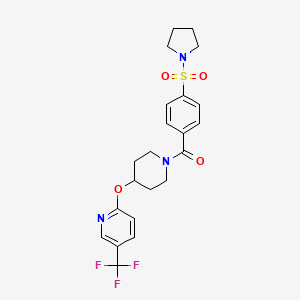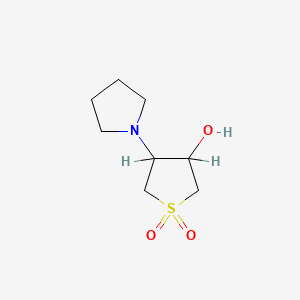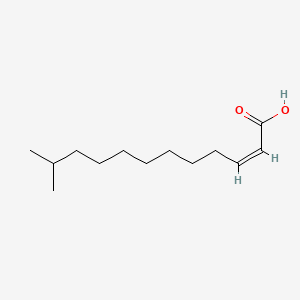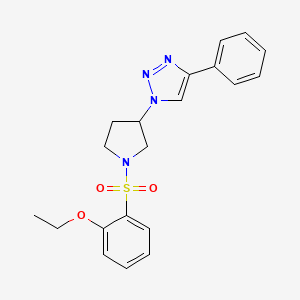
N-(2-(环丙基甲酰)-1,2,3,4-四氢异喹啉-7-基)-2-苯基-2H-1,2,3-三唑-4-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The conditions of the reaction, the products formed, and the mechanism of the reaction are all part of this analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and stability, would be determined through various experimental techniques .科学研究应用
抗增殖活性
由于该化合物与其他环丙烷羰基和四氢异喹啉衍生物在结构上相似,因此可能在癌症研究中具有重要意义。一种相关化合物 1-(3-氨基-4-吗啉代-1H-吲唑-1-羰基)-N-(4-甲氧基苯基)环丙烷-1-甲酰胺对某些癌细胞系表现出显着的抑制活性。这表明了潜在的抗增殖作用,可以利用这些作用开发新的抗癌疗法 (Lu et al., 2021)。
合成与结构分析
通过环丙烷化合成类似化合物(例如 1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸衍生物)为创建双重约束 ACC 衍生物奠定了基础。这些过程提供了对约束氨基酸和杂环体系合成的见解,这对于药物和材料科学的发展至关重要 (Szakonyi et al., 2002)。
抗菌活性
已合成并评估了含有 1,2,3-三唑和喹啉部分的化合物(例如与目标化合物密切相关的化合物)的抗菌特性。这项研究表明了这些化合物在解决细菌和真菌感染方面的潜力,突出了此类杂环化合物在药物化学和抗菌药物开发中的重要性 (Sumangala et al., 2010)。
杂环化学与药物设计
对杂环羧酰胺(特别是涉及异喹啉和三唑部分的杂环羧酰胺)的探索有助于开发潜在的抗精神病药物。这些研究强调了杂环衍生物在药物研究中的重要性,为设计具有治疗应用的新型化合物提供了一条途径 (Norman et al., 1996)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-21(20-13-23-27(25-20)19-4-2-1-3-5-19)24-18-9-8-15-10-11-26(14-17(15)12-18)22(29)16-6-7-16/h1-5,8-9,12-13,16H,6-7,10-11,14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDXVAJEFKVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2676868.png)

![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)
![2-[(5-bromothiophen-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2676874.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)
![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)



![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)